

physical and chemical properties of 3,4,5-trichlorobenzene-1,2-diol

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Compound of Interest

Compound Name: 3,4,5-Trichlorocatechol

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An In-depth Technical Guide to 3,4,5-Trichlorobenzene-1,2-diol

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4,5-trichlorobenzene-1,2-diol, also known as **3,4,5-trichlorocatechol**. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

3,4,5-Trichlorobenzene-1,2-diol is a chlorinated aromatic organic compound. Its chemical structure consists of a benzene ring substituted with three chlorine atoms and two adjacent hydroxyl groups.

Table 1: Physical and Chemical Properties of 3,4,5-Trichlorobenzene-1,2-diol

Property	Value	Reference
IUPAC Name	3,4,5-trichlorobenzene-1,2-diol	
Synonyms	3,4,5-Trichlorocatechol, 1,2-Benzenediol, 3,4,5-trichloro-	[1]
CAS Number	56961-20-7	[2]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂	[2]
Molecular Weight	213.45 g/mol	[1]
Melting Point	115 °C	[1]
Boiling Point	306.43 °C (estimated)	[1]
Appearance	White to off-white solid	[1]
Solubility	Slightly soluble in DMSO and Methanol.[1] Chlorinated phenols are generally poorly soluble in water but readily dissolve in organic solvents like acetone and ethanol.[3] The solubility of chlorinated phenols in water increases at a pH above their pKa due to the formation of the more soluble phenoxide salt.[4]	
pKa	The pKa of chlorinated phenols decreases with increased chlorine substitution, making them stronger acids than phenol.[4] For example, the pKa of 2,4,5-trichlorophenol is 7.43.[5]	

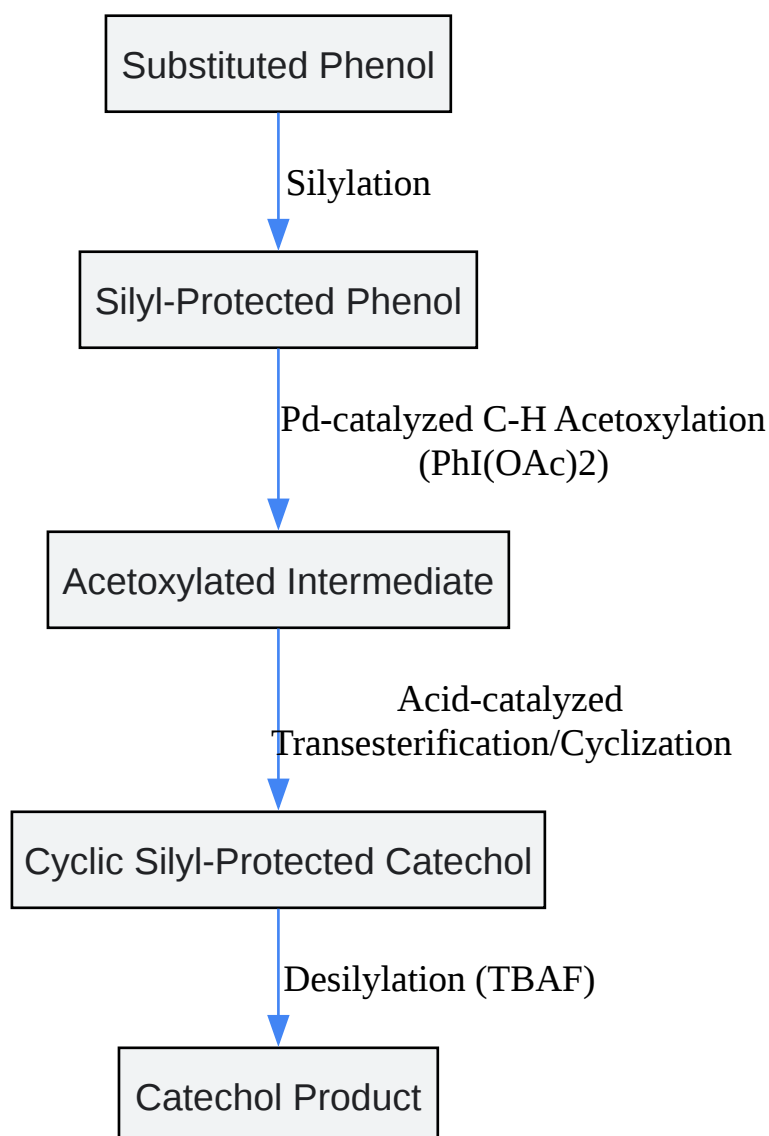
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3,4,5-trichlorobenzene-1,2-diol are not readily available in the published literature. However, general methods for the synthesis of catechols from phenols and the analysis of chlorinated aromatic compounds can be adapted.

Synthesis

A potential synthetic route to 3,4,5-trichlorobenzene-1,2-diol is through the hydroxylation of a corresponding trichlorobenzene or trichlorophenol precursor. A general palladium-catalyzed method for the conversion of phenols to catechols has been described.^[6] This process involves a silanol-directed C-H oxygenation.^[6]

Experimental Workflow: Synthesis of Catechols from Phenols



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A potential synthetic workflow for producing catechols from phenols.

Purification

Purification of the synthesized 3,4,5-trichlorobenzene-1,2-diol would likely involve chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and reaction monitoring, with alumina plates and a developing solvent containing acetic acid being effective for separating chlorinated catechols. For larger scale purification, column chromatography using silica gel or extractive distillation with a high-boiling polyol like glycerol could be employed.[7]

Analytical Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of 3,4,5-trichlorobenzene-1,2-diol is expected to show a singlet for the aromatic proton, with its chemical shift influenced by the surrounding chlorine and hydroxyl groups. The hydroxyl protons will also produce signals, the position of which can vary depending on the solvent and concentration. For comparison, the ^1H NMR spectrum of 1,2,3-trichlorobenzene shows a triplet and a doublet for the aromatic protons.[\[8\]](#)[\[9\]](#)
 - ^{13}C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts of the carbons bonded to chlorine and hydroxyl groups will be significantly affected by these substituents. The chemical shifts of carbons bonded to chlorine in chlorinated aromatic compounds are often overestimated by standard density functional theory (DFT) calculations, but specific functionals can provide more accurate predictions.[\[2\]](#)[\[7\]](#)
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms will be observed for the molecular ion and any chlorine-containing fragments.[\[10\]](#) Fragmentation will likely involve the loss of hydroxyl groups, chlorine atoms, and potentially cleavage of the aromatic ring.[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around $3300\text{--}3500\text{ cm}^{-1}$), C-O stretching (around $1200\text{--}1300\text{ cm}^{-1}$), and C-C stretching of the aromatic ring (around $1450\text{--}1600\text{ cm}^{-1}$).[\[12\]](#)[\[13\]](#)[\[14\]](#) The C-Cl stretching vibrations will appear in the fingerprint region.

Chemical Reactivity and Degradation

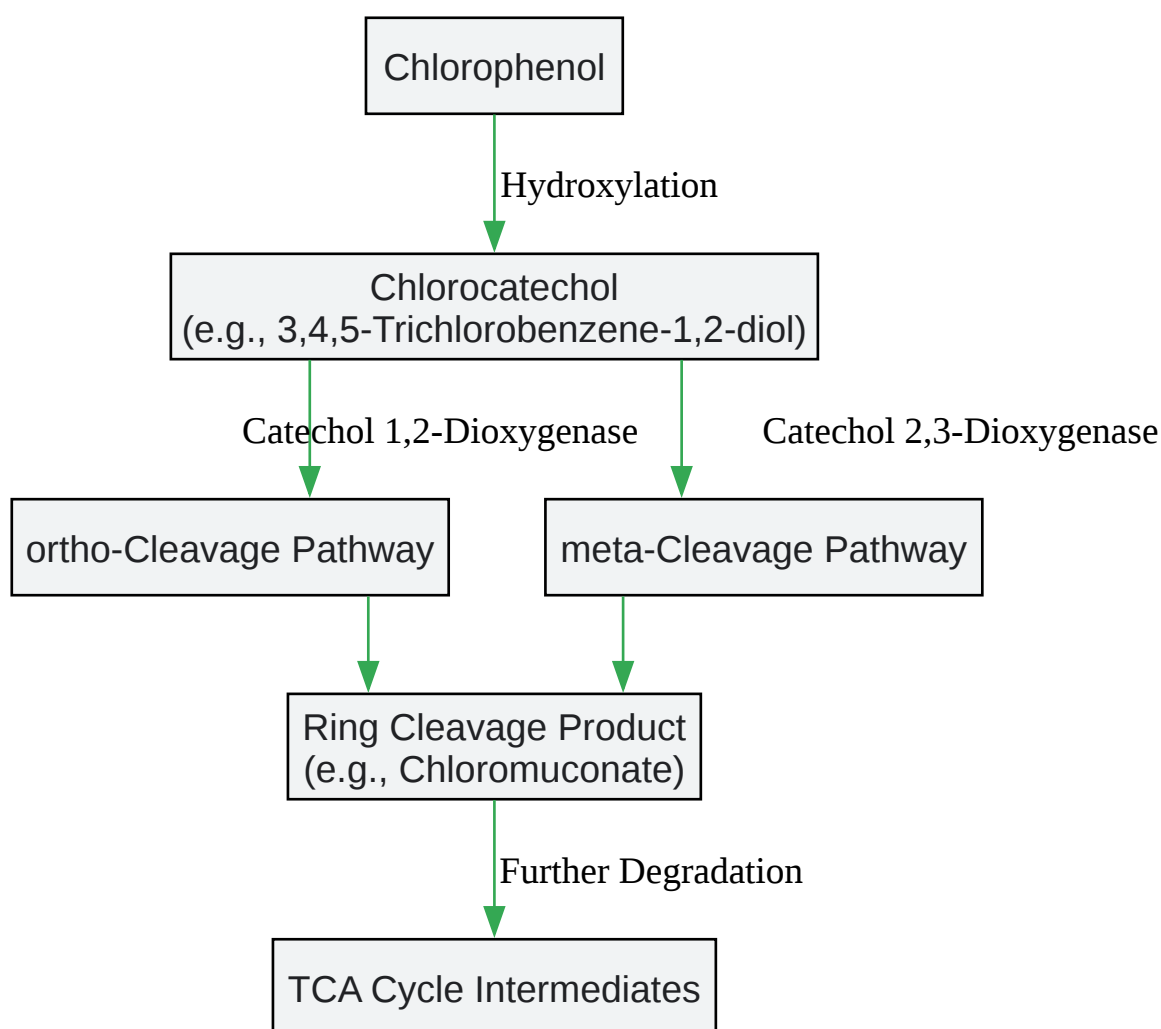
The reactivity of 3,4,5-trichlorobenzene-1,2-diol is influenced by its hydroxyl and chloro substituents. The catechol moiety can undergo oxidation to form the corresponding o-quinone, a reaction that can be catalyzed by metal complexes.[\[15\]](#)[\[16\]](#)

Degradation Pathways

Chlorinated aromatic compounds are generally resistant to degradation. However, microbial degradation of chlorinated phenols and catechols has been observed. The degradation of trichlorophenols can be slow, especially for isomers with chlorine in the meta position.^[17]

Aerobic biodegradation of chlorophenols typically proceeds through the formation of chlorocatechols, which are then subject to ring cleavage by dioxygenase enzymes.^{[4][18][19]} The degradation can follow either an ortho- or meta-cleavage pathway.

Generalized Aerobic Degradation Pathway of Chlorocatechols



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Generalized aerobic degradation pathways for chlorocatechols.

Biological Activity and Signaling Pathways

The biological effects of 3,4,5-trichlorobenzene-1,2-diol have not been extensively studied. However, research on related chlorinated aromatic compounds provides insights into its potential toxicological profile and mechanisms of action.

Cytotoxicity

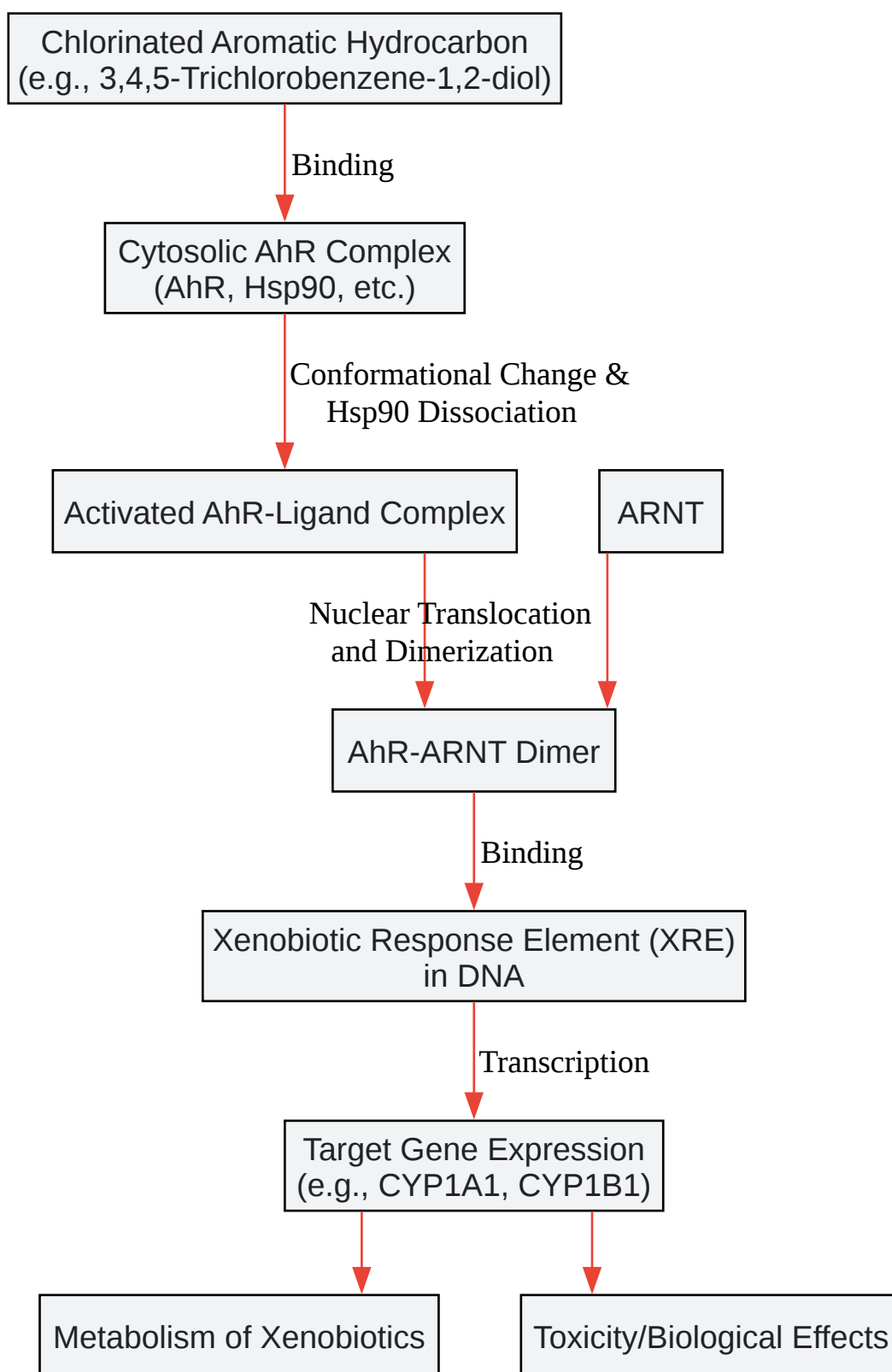
Chlorinated phenols and their metabolites, including chlorocatechols, have been shown to exhibit cytotoxic effects in various cell models.^{[18][20]} The cytotoxicity of chlorinated phenols generally increases with the degree of chlorination.^[20] The mechanisms of cytotoxicity can involve the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.^[21] For example, 2,4,6-trichlorophenol has been shown to induce apoptosis through the mitochondrial pathway in mouse embryonic fibroblasts.^[21] Metabolites of pentachlorophenol, such as tetrachlorohydroquinone, can induce oxidative DNA damage.^[22]

Endocrine Disruption and Receptor Signaling

Some chlorinated aromatic hydrocarbons and their metabolites are known to interact with nuclear receptors, leading to endocrine-disrupting effects.

- **Estrogen Receptor (ER) Signaling:** Hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are structurally similar to catechols, have been shown to bind to the estrogen receptor.^{[5][23]} The estrogenic activity of chlorinated derivatives of estrogens and flavonoids has been investigated, with some showing lower activity than their parent compounds.^[17] Higher chlorinated PCBs and their metabolites have also been reported to act as anti-estrogens.^[24]
- **Aryl Hydrocarbon Receptor (AhR) Signaling:** Chlorinated polycyclic aromatic hydrocarbons can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 (CYP) enzymes like CYP1A1 and CYP1B1.^[23] Activation of the AhR pathway is a key step in the metabolic activation and toxicity of many halogenated aromatic hydrocarbons.^[23]

Potential Interaction with Aryl Hydrocarbon Receptor Signaling Pathway



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A simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolism

The metabolism of trichlorobenzenes is catalyzed by cytochrome P450 enzymes, leading to the formation of various phenolic and catechol metabolites.^{[16][20][25][26][27][28]} These metabolites can then be conjugated and excreted. The specific P450 enzymes involved and the resulting metabolite profile can influence the toxicity of the parent compound.

Conclusion

3,4,5-Trichlorobenzene-1,2-diol is a chlorinated catechol for which detailed experimental and biological data are limited. Its physical properties are partially characterized, and its chemical reactivity and degradation are expected to be similar to other polychlorinated catechols. Based on studies of related compounds, it has the potential to be cytotoxic and may interact with important cellular signaling pathways, such as the estrogen and aryl hydrocarbon receptor pathways. Further research is needed to fully elucidate the synthesis, reactivity, and biological effects of this specific compound to better understand its potential impact on human health and the environment.

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